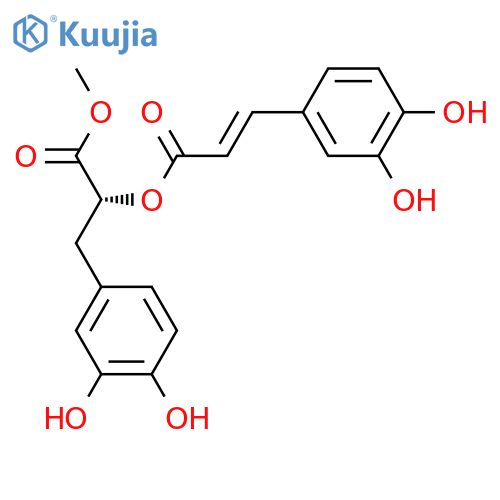Cas no 99353-00-1 (Methyl rosmarinate)

Methyl rosmarinate structure
商品名:Methyl rosmarinate
Methyl rosmarinate 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, methyl ester, (αR)-
- Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy...
- Methyl rosmarinate
- [ "" ]
- BDBM50210054
- W1804
- (R,E)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl 3-(3,4-dihydroxyphenyl)acrylate
- 3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(3,4-dihydroxy-phenyl)-1-methoxy carbonyl-ethyl ester
- methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-propanoate
- Benzenepropanoic acid, .alpha.-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-
- methylrosmarinate
- Benzenepropanoic acid,a-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-,methyl ester, (aR)-
- 99353-00-1
- Methylrosmarinic acid
- (R)-3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl (E)-3-(3,4-dihydroxyphenyl)acrylate
- CS-0023747
- AS-83668
- CHEMBL241405
- (+)-Methyl rosmarinate
- HY-N3266
- AKOS037515147
- F82128
- SCHEMBL12410151
- methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate
- Benzenepropanoic acid, .alpha.-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-, methyl ester, (.alpha.R)-
- DTXSID901316093
- CHEBI:175804
- (R)-3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl(E)-3-(3,4-dihydroxyphenyl)acrylate
- methyl (2R)-3-(3,4-dihydroxyphenyl)-2-((E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)oxypropanoate
- DA-65392
-
- MDL: MFCD20260544
- インチ: 1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1
- InChIKey: XHALVRQBZGZHFE-BBOMDTFKSA-N
- ほほえんだ: O(C(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])=O)[C@@]([H])(C(=O)OC([H])([H])[H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 374.100168g/mol
- ひょうめんでんか: 0
- XLogP3: 2.7
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 回転可能化学結合数: 8
- どういたいしつりょう: 374.100168g/mol
- 単一同位体質量: 374.100168g/mol
- 水素結合トポロジー分子極性表面積: 134Ų
- 重原子数: 27
- 複雑さ: 534
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 374.3
じっけんとくせい
- 色と性状: Powder
- ようかいど: 268.4 mg/L @ 25 °C (est)
- PSA: 133.52000
- LogP: 1.84970
Methyl rosmarinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP3256-10mg |
Methyl rosmarinate |
99353-00-1 | 98% | 10mg |
$115 | 2023-09-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57432-5mg |
Methyl rosmarinate |
99353-00-1 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| TargetMol Chemicals | TN1928-25 mg |
Methyl rosmarinate |
99353-00-1 | 97.52% | 25mg |
¥ 6,543 | 2023-07-10 | |
| TargetMol Chemicals | TN1928-10mg |
Methyl rosmarinate |
99353-00-1 | 99.62% | 10mg |
¥ 2480 | 2024-07-19 | |
| TargetMol Chemicals | TN1928-25mg |
Methyl rosmarinate |
99353-00-1 | 99.62% | 25mg |
¥ 3970 | 2024-07-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1928-10 mg |
Methyl rosmarinate |
99353-00-1 | 99.62% | 10mg |
¥3635.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1928-25 mg |
Methyl rosmarinate |
99353-00-1 | 99.62% | 25mg |
¥6543.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1928-50 mg |
Methyl rosmarinate |
99353-00-1 | 99.62% | 50mg |
¥9815.00 | 2022-04-26 | |
| S e l l e c k ZHONG GUO | E2002-5mg |
Methyl rosmarinate |
99353-00-1 | 5mg |
¥9082.71 | 2022-04-26 | ||
| TargetMol Chemicals | TN1928-10 mg |
Methyl rosmarinate |
99353-00-1 | 97.52% | 10mg |
¥ 3,635 | 2023-07-10 |
Methyl rosmarinate 関連文献
-
Gaurav Das,Surojit Ghosh,Shubham Garg,Satyajit Ghosh,Aniket Jana,Ramkamal Samat,Nabanita Mukherjee,Rajsekhar Roy,Surajit Ghosh RSC Adv. 2020 10 28243
-
Ananda da Silva Antonio,Larissa Silveira Moreira Wiedemann,Valdir Florêncio Veiga-Junior RSC Adv. 2020 10 23379
-
Liu Yang,Jiaxu Zhang,Senwang Zheng,Ajiao Hou,Song Wang,Huan Yu,Xuejiao Wang,Yingjie Xu,Haixue Kuang,Hai Jiang RSC Adv. 2021 11 19221
-
Ashish A. Chinchansure,Arvind M. Korwar,Mahesh J. Kulkarni,Swati P. Joshi RSC Adv. 2015 5 31113
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2020 37 1556
99353-00-1 (Methyl rosmarinate) 関連製品
- 103-53-7(phenethyl cinnamate)
- 1015171-69-3(Methyl salvionolate A)
- 483-90-9(Toddalolactone)
- 537-15-5(Rosmarinic acid)
- 121-39-1(Ethyl 3-phenylglycidate)
- 122-67-8(2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester)
- 20283-92-5(Rosmarinic acid)
- 306-23-0(2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)
- 96574-01-5(Salvianolic acid A)
- 103-56-0(2-Propen-1-ol, 3-phenyl-, propanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:99353-00-1)Methyl rosmarinate

清らかである:99%/99%/99%
はかる:25mg/50mg/100mg
価格 ($):272.0/462.0/783.0